Sculponeatin K

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ultrasound-Assisted Extraction: This method involves using ultrasound waves to enhance the extraction efficiency of beta-Asarone from the rhizomes of Acorus calamus.

High-Pressure Semi-Preparative Liquid Chromatography: This method involves preparing the volatile oil from Acorus tatarinowii Schott and refining and purifying beta-Asarone using a solvent composed of methanol and water.

Industrial Production Methods: : The industrial production of beta-Asarone typically involves the extraction of the compound from plant sources using solvent extraction techniques. The extracted compound is then purified using chromatographic methods to obtain high-purity beta-Asarone .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Beta-Asarone undergoes oxidation reactions, which can lead to the formation of various oxidized products.

Reduction: Reduction reactions can convert beta-Asarone into different reduced forms.

Substitution: Beta-Asarone can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used in the oxidation of beta-Asarone include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions.

Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Beta-Asarone has a wide range of scientific research applications, including:

Chemistry: Beta-Asarone is used as a starting material for the synthesis of various chemical compounds.

Biology: It exhibits significant biological activities, including antioxidant and anti-inflammatory effects.

Industry: It is used as a bioactive pesticidal chemical for controlling insect pests.

Mechanism of Action

Beta-Asarone exerts its effects through various molecular targets and pathways:

Neuroprotective Effects: Beta-Asarone mitigates oxidative stress, abnormal protein accumulation, and neuroinflammation.

Pesticidal Effects: Beta-Asarone affects the physiology and biochemistry of insect pests by inducing the overexpression of cytochrome P450 monooxygenase genes, leading to enhanced detoxification.

Comparison with Similar Compounds

Similar Compounds

Alpha-Asarone: Another isomer of asarone, alpha-Asarone, shares similar pharmacological properties but differs in the conformation of the double bond in the C3 side chain.

Elemicin: A phenylpropanoid compound with similar structural features and biological activities.

2,4,5-Trimethoxypropiophenone:

Uniqueness: : Beta-Asarone is unique due to its ability to permeate the blood-brain barrier, making it particularly effective in treating neurological disorders . Its strong pesticidal properties also distinguish it from other similar compounds .

Biological Activity

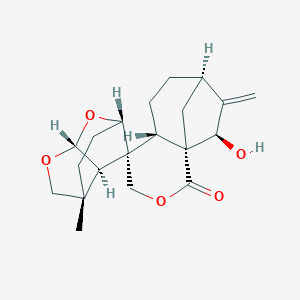

Sculponeatin K is a polycyclic diterpene derived from plants in the Isodon genus, which have been utilized in traditional medicine for their therapeutic properties. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound is part of a class of compounds known as 6,7-seco-terpenes, characterized by their unique bicyclic structure. The total synthesis of this compound involves several key reactions, including:

- Nazarov Cyclization : A crucial step for forming the bicyclo[3.2.1]octane core.

- Ring-Closing Metathesis : Utilized to create the complex ring structures typical of these compounds.

The total synthesis has been achieved through a series of diastereoselective transformations, resulting in a compound that exhibits biological activity similar to its natural counterparts .

2.1 Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:

- K562 Cell Line : IC50 = 0.21 µM

- HepG2 Cell Line : IC50 = 0.29 µM

These findings indicate that this compound possesses potent anti-cancer properties, likely due to its structural features, such as the presence of enones, which correlate strongly with cytotoxicity .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies suggest that this compound may modulate pathways related to the solute carrier family 7 member 11 (SLC7A11), which is implicated in cancer progression and resistance to therapy .

3. Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Research : A study demonstrated that Sculponeatin A (a related compound) promotes interactions that lead to ferroptosis in breast cancer cells, suggesting similar mechanisms may be at play for this compound .

- Traditional Medicine Applications : Extracts from Isodon species containing sculponeatins have been used for centuries in traditional Chinese medicine for their anti-inflammatory and analgesic properties, further supporting their potential as therapeutic agents.

4. Comparative Analysis of Related Compounds

| Compound | Source | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Isodon sculponeatus | 0.21 | Induces ferroptosis |

| Sculponeatin N | Isodon sculponeatus | 0.29 | Induces ferroptosis |

| Other Isodon Terpenes | Various | Varies | Anti-inflammatory properties |

5. Conclusion

This compound represents a promising candidate for further research in cancer therapy due to its potent cytotoxicity and ability to induce ferroptosis in cancer cells. The ongoing exploration of its biological activity may lead to novel therapeutic strategies leveraging its unique chemical properties.

Future studies should focus on elucidating the detailed mechanisms underlying its action and exploring its efficacy in clinical settings, potentially expanding its application beyond traditional uses into modern pharmacotherapy.

Properties

IUPAC Name |

(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIKODHXEGJBEP-JIHJFMGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The discovery of Sculponeatin K and other diterpenoids in Isodon sculponeatus [] contributes to the growing body of knowledge regarding the chemical constituents of this plant. Isodon species are known to be a rich source of diterpenoids, many of which exhibit biological activities like anti-tumor, anti-inflammatory, and antiviral properties. Further research on the isolated compounds, including this compound, is necessary to explore their potential medicinal applications and understand their mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.